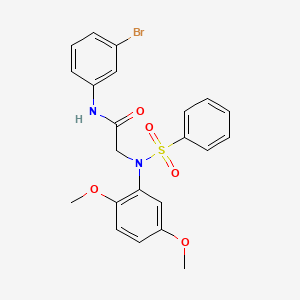![molecular formula C21H20N2O5 B6005757 ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)
ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate, commonly known as Boc-indole-3-carboxylic acid ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. Boc-indole-3-carboxylic acid ethyl ester has been used in various research studies due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Boc-indole-3-carboxylic acid ethyl ester is not fully understood, but it is believed to interact with various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. Boc-indole-3-carboxylic acid ethyl ester has also been shown to interact with certain receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
Boc-indole-3-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in certain cancer cells. Boc-indole-3-carboxylic acid ethyl ester has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-indole-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its ease of synthesis and availability. This compound is also stable under various conditions and can be easily purified through various methods. However, Boc-indole-3-carboxylic acid ethyl ester has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of Boc-indole-3-carboxylic acid ethyl ester. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the development of new synthetic methods and reactions using Boc-indole-3-carboxylic acid ethyl ester as a starting material. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of Boc-indole-3-carboxylic acid ethyl ester involves the reaction of indole-3-carboxylic acid with ethyl chloroformate and triethylamine in the presence of a solvent such as dichloromethane. The reaction results in the formation of Boc-indole-3-carboxylic acid ethyl ester, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Boc-indole-3-carboxylic acid ethyl ester has been used in various scientific research studies due to its potential applications in different fields. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Boc-indole-3-carboxylic acid ethyl ester has also been used in organic chemistry research to develop new synthetic methods and reactions.
Eigenschaften
IUPAC Name |
ethyl 5-(benzoylcarbamoyloxy)-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-4-27-20(25)18-13(2)23(3)17-11-10-15(12-16(17)18)28-21(26)22-19(24)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIOIUZEASNNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)NC(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2-dimethyl-5-{[(phenylformamido)carbonyl]oxy}-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6005679.png)
methanone](/img/structure/B6005682.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6005690.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine](/img/structure/B6005696.png)
![N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B6005724.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)

![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)


![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6005759.png)